molecular formula C11H15Cl2N B1520754 4-(3-Chlorophenyl)piperidine hydrochloride CAS No. 99329-70-1

4-(3-Chlorophenyl)piperidine hydrochloride

Cat. No.: B1520754
CAS No.: 99329-70-1
M. Wt: 232.15 g/mol
InChI Key: SAXMEDYZBPHVLK-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C11H15Cl2N and its molecular weight is 232.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 4-(3-Chlorophenyl)piperidine hydrochloride is the histamine H3 receptor . The histamine H3 receptor plays a crucial role in maintaining wakefulness and is involved in the regulation of neurotransmitters in the brain .

Mode of Action

this compound acts as an antagonist and inverse agonist at the histamine H3 receptor . It blocks histamine autoreceptors, enhancing the activity of histaminergic neurons and increasing the signaling of other neurotransmitters in the brain . This interaction results in increased wakefulness and alertness .

Biochemical Pathways

The compound’s action primarily affects the histaminergic signaling pathway. By blocking the histamine H3 receptor, it increases the synthesis and release of histamine, a neurotransmitter that plays a key role in wakefulness . This leads to enhanced neuronal activity and communication within brain regions important for sleep and wakefulness .

Pharmacokinetics

It is known that the compound has a high gastrointestinal absorption rate . It is also known to be BBB permeant, meaning it can cross the blood-brain barrier to exert its effects

Result of Action

The primary result of the action of this compound is increased wakefulness and alertness. This is due to the enhanced activity of histaminergic neurons and increased signaling of other neurotransmitters in the brain . In clinical trials, the compound has shown effectiveness in reducing excessive daytime sleepiness in patients with narcolepsy .

Properties

IUPAC Name

4-(3-chlorophenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN.ClH/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9;/h1-3,8-9,13H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXMEDYZBPHVLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC(=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661377
Record name 4-(3-Chlorophenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99329-70-1
Record name 4-(3-Chlorophenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 99329-70-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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